Akrobomycin

Description

Overview of the Chemical Compound Akrobomycin as a Natural Product

This compound is a naturally occurring compound produced by certain bacteria. nih.gov In the realm of specialized metabolite research, natural products like this compound are of significant interest due to their complex chemical structures and potent biological activities. These compounds are not essential for the primary growth of the producing organism but often play a role in defense or signaling. The study of such molecules can lead to the discovery of new therapeutic agents and provide insights into novel biochemical pathways.

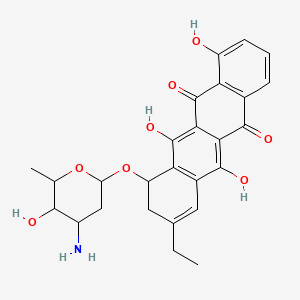

This compound has the chemical formula C₂₆H₂₇NO₈ and a CAS number of 89156-94-5. nih.govchemicalbook.com It is also known by the synonym 9,10-Anhydro-13-deoxocarminomycin, a name that hints at its structural relationship with other well-known anthracyclines. nih.gov This structural similarity is a key aspect of its scientific interest, as minor modifications in the chemical scaffold of anthracyclines can lead to significant differences in their biological effects.

Classification of the Chemical Compound this compound within the Anthracycline Family of Antibiotics

This compound is classified as an anthracycline antibiotic. nih.govchemicalbook.com The anthracyclines are a major class of chemotherapeutic agents used in the treatment of various cancers. nih.gov They are typically produced by species of Streptomyces bacteria. nih.gov The general structure of an anthracycline consists of a tetracyclic quinone aglycone, known as an anthracyclinone, which is attached to one or more sugar moieties.

The classification of this compound within this family is further illuminated by its synonym, 9,10-Anhydro-13-deoxocarminomycin. This name indicates that the structure of this compound is derived from carminomycin, another member of the anthracycline family, through the removal of a hydroxyl group at the 13th position and the loss of a water molecule between carbons 9 and 10. These structural modifications distinguish this compound from other anthracyclines and are responsible for its unique physicochemical properties and biological activity profile.

Historical Scientific Discovery and Initial Characterization of the Chemical Compound this compound

This compound was first reported in a 1984 scientific paper titled "this compound, a new anthracycline antibiotic" by Imamura, Odagawa, Tanabe, Hayakawa, and Otake. nih.govcaltagmedsystems.co.uk The compound was isolated from the culture broth of a Streptomyces species.

The initial characterization of this compound involved a series of analytical techniques to determine its physicochemical properties and elucidate its structure. While the full experimental details from the original publication are not widely available, the common practices for characterizing new natural products at the time included the following methods, which would have been instrumental in defining this compound:

Isolation and Purification: The process would have likely involved extraction of the fermented culture broth with an organic solvent, followed by various chromatographic techniques, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

Physicochemical Properties: Basic properties such as the compound's appearance (e.g., colored powder), melting point, and solubility in different solvents would have been determined.

Spectroscopic Analysis: A combination of spectroscopic methods would have been employed for structural elucidation:

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the characteristic chromophore of the anthracycline structure.

Infrared (IR) Spectroscopy: To detect the presence of specific functional groups, such as hydroxyls, carbonyls, and amines.

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would have been crucial for determining the precise arrangement of atoms and the stereochemistry of the molecule.

The data obtained from these characterization techniques would have collectively enabled the researchers to propose and confirm the novel structure of this compound. nih.gov

Structure

3D Structure

Properties

CAS No. |

89156-94-5 |

|---|---|

Molecular Formula |

C26H27NO8 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,6,11-trihydroxy-7,8-dihydrotetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO8/c1-3-11-7-13-19(16(8-11)35-17-9-14(27)22(29)10(2)34-17)26(33)21-20(24(13)31)23(30)12-5-4-6-15(28)18(12)25(21)32/h4-7,10,14,16-17,22,28-29,31,33H,3,8-9,27H2,1-2H3 |

InChI Key |

KURBZXMNPPHYKQ-OKHSZWIRSA-N |

SMILES |

CCC1=CC2=C(C(C1)OC3CC(C(C(O3)C)O)N)C(=C4C(=C2O)C(=O)C5=C(C4=O)C(=CC=C5)O)O |

Canonical SMILES |

CCC1=CC2=C(C(C1)OC3CC(C(C(O3)C)O)N)C(=C4C(=C2O)C(=O)C5=C(C4=O)C(=CC=C5)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Akrobomycin; R 20P1; R-20P1; R20P1; |

Origin of Product |

United States |

Microbial Production and Bioprospecting

Identification of Producing Microorganisms for the Chemical Compound Akrobomycin

The biosynthesis of this compound is specifically associated with certain genera within the Actinomycetota phylum. Detailed microbiological and chemical analyses have pinpointed the primary microbial factories for this compound.

The genus Streptomyces is a titan in the world of microbial natural products, responsible for producing approximately 80% of all microbial antibiotics. frontiersin.org These Gram-positive, filamentous bacteria are ubiquitous in various environments and are known for their complex life cycle, which includes the formation of spores and the production of a vast diversity of secondary metabolites. nih.govresearchgate.net Their metabolic prowess yields compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor agents. frontiersin.orgnih.gov

While Streptomyces species are known to produce structurally similar anthracycline antibiotics, such as actinomycin (B1170597) D and doxorubicin (B1662922), current scientific literature does not identify them as producers of this compound. jksus.orgnih.gov The production of this specific compound is attributed to a different, though related, genus.

Research has definitively identified the genus Actinomadura as a producer of this compound. nih.gov Actinomadura are Gram-positive, aerobic, non-motile actinomycetes that are commonly found in soil and other diverse ecological niches. nih.gov Morphologically, they form well-developed vegetative mycelia and aerial hyphae that can differentiate into spore chains. nih.gov

This compound is part of the anthracycline class of polyketides produced by Actinomadura. nih.gov This genus is a known source of other potent cytotoxic agents, including carminomycins and barminomycins, which are structurally related to clinically used anticancer drugs. nih.gov The identification of this compound from Actinomadura underscores the importance of this genus as a valuable target for the discovery of novel bioactive compounds. nih.gov

Advanced Isolation and Cultivation Methodologies for this compound-Producing Strains

The successful study and utilization of this compound-producing microorganisms hinge on effective methods for their isolation from complex environmental samples and their subsequent cultivation in a laboratory setting. Given that Actinomadura are often considered "rare" actinomycetes and can be slow-growing, specialized techniques are required to isolate them from the more dominant Streptomyces populations. nih.gov

Several advanced methodologies have been developed for the selective isolation of Actinomadura:

Sample Pre-treatment: Physical methods, such as the thermal treatment of soil samples, are employed to reduce the number of vegetative bacteria and fungi. Heating air-dried soil at temperatures like 100-120°C for extended periods (e.g., 15-60 minutes) can enrich for heat-resistant Actinomadura spores.

Selective Media and Inhibitors: The use of specific culture media is crucial. Gauze 1 medium, for instance, has been used in combination with a cocktail of antibiotics like nystatin (B1677061) (an antifungal), nalidixic acid (targets Gram-negative bacteria), and rubomycin to suppress competing microorganisms and favor the growth of Actinomadura. Other selective agents used for isolating rare actinomycetes include leucomycin, gentamicin, and rifampicin.

Specialized Isolation Techniques: Beyond standard dilution plating, methods like the sprinkling technique, which uses a reduced moisture environment, have proven effective for isolating rare actinobacteria such as Actinomadura from desert soils. nih.gov Enrichment methods using chemo-attractants can also be applied to selectively isolate specific actinomycete groups. nih.gov

Cultivation Conditions: Actinomadura species are typically slow-growing, and colonies may take several weeks to appear. nih.gov They are generally incubated under aerobic conditions at temperatures between 28-37°C. microbiologyjournal.orgnih.gov On agar (B569324) plates, colonies often present a characteristic glabrous, waxy, or folded appearance and can be pigmented in shades of red, pink, yellow, or white. Some species may require specific media, such as Lowenstein-Jensen medium, to develop aerial hyphae. nih.gov

The table below summarizes various techniques used for the isolation of Actinomadura.

| Method/Technique | Description | Purpose |

| Heat Treatment | Air-dried soil samples are heated at high temperatures (e.g., 100-120°C). | To selectively kill vegetative bacteria and fungi, enriching for heat-resistant spores of actinomycetes like Actinomadura. |

| Selective Media | Use of specific media formulations such as Gauze 1 or media containing particular carbon sources. | To provide optimal nutrients for Actinomadura while being suboptimal for other microbes. |

| Antibiotic Supplementation | Addition of antibiotics like nystatin, nalidixic acid, and rubomycin to the culture media. | To inhibit the growth of competing fungi and bacteria, allowing for the selective isolation of the target genus. |

| Sprinkling Technique | Soil particles are sprinkled directly onto the surface of an agar plate. nih.gov | To isolate actinobacteria from arid environments by mimicking low-moisture conditions, effective for genera like Actinomadura. nih.gov |

| Prolonged Incubation | Plates are incubated for extended periods, sometimes up to several weeks. nih.gov | To accommodate the slow growth rate of many Actinomadura species. nih.gov |

Strategies for Enhancing this compound Yields in Microbial Fermentations

Maximizing the production of this compound from Actinomadura strains is a key objective for potential research and development. Several strategies are employed to enhance the yield of secondary metabolites in microbial fermentations, which can be broadly categorized into medium optimization, fermentation condition control, and genetic engineering.

Optimization of Fermentation Conditions: The physical and chemical environment of the fermentation process significantly impacts microbial growth and metabolite production. Key parameters that can be optimized include pH, temperature, aeration (dissolved oxygen levels), and agitation speed. For instance, maintaining an optimal pH (e.g., 6.5) and dissolved oxygen concentration (e.g., above 20% saturation) has been shown to be critical for the production of other bioactive compounds in actinomycetes. The inoculum size and age, as well as the total fermentation time, are also crucial variables that must be fine-tuned.

Medium Composition Optimization: The nutritional components of the fermentation broth are fundamental to achieving high yields. Response Surface Methodology (RSM) is a powerful statistical tool used to optimize medium components by identifying the ideal concentrations of carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and essential minerals. For the production of other anthracyclines, altering the supply of precursor molecules like propionyl-CoA and malonyl-CoA through media supplementation can directly boost the final product yield. nih.gov

Advanced Genetic and Metabolic Engineering: Modern biological techniques offer powerful approaches to increase production.

Ribosome Engineering: This technique involves introducing mutations in ribosomal proteins or rRNA to alter translational fidelity, which can trigger a stress response that enhances secondary metabolite production. It has been successfully applied to Actinomadura species to generate higher-producing strains.

Metabolic Engineering: For related anthracyclines produced by Streptomyces, several metabolic engineering strategies have proven effective. nih.gov These include the overexpression of genes that increase the supply of biosynthetic precursors (e.g., accA2BE for malonyl-CoA) or regulatory genes that positively control the biosynthetic pathway (e.g., ssgA to increase biomass). nih.gov While not yet documented specifically for this compound, these principles of redirecting metabolic flux towards the desired product are highly applicable to Actinomadura.

Structural Elucidation Methodologies for the Chemical Compound Akrobomycin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Akrobomycin Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound, providing detailed insights into the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR data are crucial for assigning the chemical structure.

Detailed analysis of the ¹H NMR spectrum of this compound allows for the identification of protons in different chemical environments. For instance, aromatic protons on the tetracyclic aglycone core typically appear in the downfield region, while signals corresponding to the sugar moiety and the ethyl side chain are found in the upfield region. Spin-spin coupling patterns observed in ¹H-¹H COSY (Correlation Spectroscopy) experiments are instrumental in establishing the connectivity between adjacent protons, helping to trace out the spin systems within the aglycone and the sugar ring.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. Quaternary carbons, such as those in the quinone system and at the ring junctions, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal in linking the proton and carbon frameworks. HSQC spectra correlate directly bonded proton-carbon pairs, while HMBC spectra reveal longer-range couplings (typically 2-3 bonds), which are essential for connecting the various structural fragments, including the linkage of the glycosidic moiety to the aglycone. researchgate.netacs.org

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 140 |

| Quinone Carbons | - | 180 - 190 |

| Aglycone Aliphatic Protons | 1.5 - 4.5 | 30 - 80 |

| Anomeric Proton (Sugar) | 4.5 - 5.5 | 95 - 105 |

| Other Sugar Protons | 3.0 - 4.5 | 60 - 80 |

| Ethyl Group (CH₂) | ~2.5 | ~25 |

| Ethyl Group (CH₃) | ~1.2 | ~15 |

| Hydroxyl Protons | Variable | - |

| Amino Group Protons | Variable | - |

| Note: This table is illustrative and based on data from related anthracycline compounds. |

Mass Spectrometry (MS) Techniques for this compound Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. A key fragmentation pathway for anthracyclines is the cleavage of the glycosidic bond, resulting in the separation of the aglycone and the sugar moiety. This allows for the independent determination of the mass of both the aglycone and the sugar. nih.gov

| Ion | Description | Significance |

| [M+H]⁺ | Protonated molecular ion | Determines the molecular weight of this compound. |

| [Aglycone+H]⁺ | Protonated aglycone | Confirms the mass of the tetracyclic core after glycosidic bond cleavage. |

| [Sugar]⁺ | Cation of the sugar moiety | Confirms the mass of the glycosidic unit. |

| Aglycone fragment ions | Result from the breakdown of the tetracyclic core | Provides structural details of the aglycone. |

| Sugar fragment ions | Result from the breakdown of the sugar moiety | Provides structural details of the sugar. |

| Note: This table represents a general fragmentation pattern for anthracyclines. |

Utilization of Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in this compound Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

The UV-Vis spectrum of this compound is characterized by strong absorptions in the visible and ultraviolet regions, which are attributable to the extended π-electron system of the anthracycline chromophore. The characteristic color of anthracyclines is a direct result of these electronic transitions. The exact wavelengths of maximum absorbance (λmax) can be influenced by the substitution pattern on the aromatic rings and the solvent used for analysis. These spectra are useful for quantitative analysis and for confirming the presence of the characteristic anthracycline chromophore. researchgate.netmdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule. The IR spectrum will typically show characteristic absorption bands for hydroxyl (-OH) groups, which are present in both the aglycone and the sugar moiety. Carbonyl (C=O) stretching vibrations from the quinone system are also prominent. Other notable absorptions include those for C-H bonds in the aromatic and aliphatic regions, C-O bonds of the glycosidic linkage and alcohols, and N-H bonds of the amino group in the sugar. sphinxsai.com

| Spectroscopic Technique | Observed Feature | Structural Interpretation |

| UV-Vis Spectroscopy | Multiple absorption bands in the UV and visible regions | Presence of the extended aromatic chromophore of the anthracycline core. |

| Infrared (IR) Spectroscopy | Broad absorption around 3400 cm⁻¹ | O-H stretching (hydroxyl groups). |

| Strong absorption around 1620-1670 cm⁻¹ | C=O stretching (quinone). | |

| Absorptions in the 2850-3000 cm⁻¹ region | C-H stretching (aliphatic and aromatic). | |

| Absorptions in the 1000-1300 cm⁻¹ region | C-O stretching (ethers, alcohols, glycosidic bond). | |

| Absorption around 3300 cm⁻¹ (may be broad) | N-H stretching (amino group). | |

| Note: The wavenumbers are approximate and can vary based on the specific molecular environment. |

Chromatographic Approaches (e.g., GC-MS, HPLC) for this compound Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from the fermentation broth of the producing microorganism and for the assessment of its purity. buchi.comresearchgate.netipinnovative.com

High-Performance Liquid Chromatography (HPLC) is the primary method used for both the purification and analytical assessment of this compound. For purification, preparative HPLC with a reversed-phase column (e.g., C18) is often employed. A gradient elution system, typically using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used to separate this compound from other metabolites in the crude extract. ipinnovative.com

For purity assessment, analytical HPLC is used. The retention time of this compound under specific chromatographic conditions is a characteristic property. The purity of a sample can be determined by integrating the area of the this compound peak relative to the total area of all peaks in the chromatogram. A diode array detector (DAD) or a UV-Vis detector set at one of the absorption maxima of this compound is commonly used for detection. sphinxsai.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of intact this compound due to its high molecular weight and low volatility. However, it can be used to analyze derivatized fragments of the molecule, such as the sugar moiety after hydrolysis and derivatization to increase its volatility.

| Chromatographic Method | Application | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

| Preparative HPLC | Isolation and purification | Reversed-phase (e.g., C18) | Water/Acetonitrile or Methanol gradient with acid |

| Analytical HPLC | Purity assessment and quantification | Reversed-phase (e.g., C18) | Water/Acetonitrile or Methanol gradient with acid |

| GC-MS | Analysis of derivatized fragments (e.g., sugar) | Polar capillary column | Inert gas (e.g., Helium) |

Computational and In Silico Methods for this compound Structure Prediction and Validation

Computational and in silico methods play a supportive yet significant role in the structural elucidation of complex molecules like this compound. These methods are often used in conjunction with experimental data to predict and validate the three-dimensional structure and to understand its properties.

Molecular modeling can be used to generate plausible 3D structures of this compound based on its 2D connectivity determined by NMR. Energy minimization calculations using molecular mechanics or quantum mechanics can then be performed to identify the most stable conformations of the molecule. These predicted low-energy conformations can be compared with experimental data, such as NOE (Nuclear Overhauser Effect) correlations from NMR, to validate the proposed structure.

Computational methods can also be used to predict spectroscopic properties. For example, quantum chemical calculations can predict ¹³C and ¹H NMR chemical shifts. Comparing these predicted spectra with the experimental spectra can aid in the assignment of ambiguous signals and provide further confidence in the proposed structure. buchi.com Similarly, theoretical calculations of UV-Vis and IR spectra can be compared with experimental data.

Furthermore, computational models have been developed to study the interactions of anthracyclines with their biological targets, such as DNA, which can provide insights into their mechanism of action and guide the design of new analogues. buchi.comresearchgate.net

Identification of Key Structural Features of the this compound Aglycone and Glycosidic Moiety

The comprehensive application of the aforementioned analytical techniques allows for the detailed characterization of the two main components of this compound: the aglycone and the glycosidic moiety.

The aglycone of this compound is a tetracyclic quinone, which is characteristic of the anthracycline family. Spectroscopic data confirms the presence of a naphthacenedione core. The specific substitution pattern on this core, including the location of hydroxyl groups and the ethyl side chain, is determined primarily through 1D and 2D NMR experiments. nih.gov

The glycosidic moiety is an amino sugar that is attached to the aglycone via a glycosidic bond. usp.brnih.gov The identity of the sugar, including its stereochemistry, is determined by a combination of NMR data (coupling constants and NOE correlations) and, in some cases, by hydrolysis of the glycosidic bond followed by analysis and comparison of the released sugar with known standards, often using chiral GC or HPLC. The point of attachment of the sugar to the aglycone and the stereochemistry of the glycosidic linkage (α or β) are critical features determined by long-range HMBC correlations in NMR spectroscopy. researchgate.net For this compound, the sugar is attached at the C-7 position of the aglycone.

Biosynthesis and Genetic Determinants of Akrobomycin Production

Elucidation of Proposed Biosynthetic Pathways for the Chemical Compound Akrobomycin

Currently, there are no published proposed biosynthetic pathways for this compound. The elucidation of such a pathway would typically begin with feeding studies using isotopically labeled precursors to identify the basic building blocks of the molecule. This would be followed by genomic analysis of the producing organism to identify the corresponding BGC.

Characterization of this compound Biosynthetic Gene Clusters (BGCs)

The identification and characterization of the this compound BGC would be a critical step in understanding its formation. This process is often guided by bioinformatic tools that can predict BGCs within a sequenced genome.

Without a known producing organism and its sequenced genome, the genomic mapping and annotation of an this compound-related BGC cannot be performed. This step would involve identifying the boundaries of the gene cluster and assigning putative functions to the open reading frames (ORFs) within it based on homology to known biosynthetic genes.

If this compound were determined to be an anthracycline, a comparative genomic analysis would be informative. This would involve comparing the architecture and gene content of the putative this compound BGC with those of well-characterized anthracycline BGCs, such as those for doxorubicin (B1662922) or daunorubicin (B1662515). Such comparisons can reveal conserved core biosynthetic genes as well as genes responsible for the unique structural features of a particular molecule.

Enzymology of this compound Biosynthesis

The enzymatic machinery encoded by a BGC is responsible for the stepwise construction of the natural product.

Assuming this compound possesses a polyketide core, its aglycone would be assembled by Polyketide Synthases (PKSs). Type II PKSs are commonly involved in the biosynthesis of aromatic polyketides and consist of a minimal set of enzymes: a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). Additional enzymes such as ketoreductases, cyclases, and aromatases would further modify the polyketide chain to generate the final aglycone structure.

Many bioactive natural products, including anthracyclines, are glycosylated, a process catalyzed by glycosyltransferases (GTs). These enzymes attach one or more sugar moieties to the aglycone, which can be crucial for the compound's biological activity. Other tailoring enzymes, such as methyltransferases, hydroxylases, and oxidoreductases, would likely be involved in the final steps of this compound biosynthesis, adding further structural diversity. The study of these enzymes would involve in vitro assays with purified proteins and substrate analogs to determine their precise function.

Genetic Engineering and Synthetic Biology Approaches for this compound Overproduction and Diversification

Heterologous Expression of this compound Biosynthetic Pathways

Heterologous expression, the transfer of a BGC from its native producer to a more amenable host organism, is a cornerstone of modern natural product research. mdpi.com This approach can overcome limitations associated with the native this compound-producing strain, such as slow growth, low yields, or resistance to genetic manipulation. mdpi.comfrontiersin.org The successful expression of a BGC in a heterologous host can lead to increased titers of the desired compound and facilitate the discovery of previously silent or cryptic gene clusters. mdpi.com

Streptomyces species are often the preferred hosts for expressing actinomycete-derived BGCs due to their well-characterized genetics and metabolic capabilities. mdpi.com Strains like Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus have been successfully used to produce a variety of complex natural products. frontiersin.orgnih.gov For instance, the biosynthetic gene cluster for diazaquinomycin from a marine Streptomyces sp. was successfully expressed in S. coelicolor M1152, confirming the function of the gene cluster and providing a platform for further biosynthetic studies. nih.gov Similarly, the nybomycin (B1677057) gene cluster from the marine actinomycete Streptomyces albus subsp. chlorinus was identified and characterized through its heterologous expression. nih.gov

The process of heterologous expression involves several key steps, including the identification and cloning of the complete BGC, selection of a suitable heterologous host, and optimization of expression conditions. The identification of the actinomycin (B1170597) G gene cluster in Streptomyces iakyrus and its subsequent characterization provide a relevant parallel for this compound research. nih.gov

Table 1: Examples of Heterologous Expression of Related Antibiotic Biosynthetic Gene Clusters

| Natural Product | Native Producer | Heterologous Host | Key Findings & References |

|---|---|---|---|

| Diazaquinomycin | Streptomyces sp. F001 | Streptomyces coelicolor M1152 | Functional proof of gene cluster assignment and a platform for biosynthetic studies. nih.gov |

| Nybomycin | Streptomyces albus subsp. chlorinus | Not specified in abstract | Identification and characterization of a previously uncharacterized gene cluster. nih.gov |

| Capreomycin | Saccharothrix mutabilis subsp. capreolus | Streptomyces lividans 1326 | Heterologous production of the antibiotic and identification of an additional resistance gene. nih.gov |

| Albucidin | Streptomyces albus subsp. chlorinus NRRL B-24108 | S. albus Del14 | Successful production in a different S. albus strain. mdpi.com |

| Kinamycin | Streptomyces galtieri Sgt26 | S. albus J1074 | Successful biosynthesis in a well-established heterologous host. mdpi.com |

Challenges in heterologous expression include the large size of many BGCs and ensuring the correct precursor supply in the new host. However, advancements in cloning techniques and the development of optimized host strains continue to make this a viable strategy for overproduction and diversification of compounds like this compound.

Targeted Gene Knockouts and Mutagenesis in this compound-Producing Strains

Targeted genetic modifications, such as gene knockouts and site-directed mutagenesis, are powerful tools for enhancing the production of desired metabolites and for elucidating the functions of specific genes within a BGC. nih.govidtdna.com These techniques allow for the rational engineering of producing strains to channel metabolic flux towards the biosynthesis of this compound or to create novel derivatives.

Targeted Gene Knockouts:

Gene knockout involves the inactivation or deletion of a specific gene. idtdna.com This can be used to eliminate competing metabolic pathways that divert precursors away from this compound biosynthesis, or to remove negative regulatory elements that suppress the expression of the this compound BGC. The development of CRISPR/Cas9 technology has significantly simplified the process of creating targeted gene deletions in a wide range of organisms, including Streptomyces. nih.govnih.gov

For example, knocking out genes responsible for the production of other, more abundant secondary metabolites in the native host could lead to an increased pool of precursors available for this compound synthesis. Suicide plasmid vector systems are another established method for creating gene knockouts in bacteria, involving a two-step homologous recombination process. nih.gov

Mutagenesis:

Mutagenesis, the process of inducing genetic mutations, can be a powerful tool for strain improvement. This can be achieved through random methods, such as exposure to UV radiation or chemical mutagens like ethyl methanesulfonate (B1217627) (EMS), or through more targeted approaches like site-directed mutagenesis. researchgate.netresearchgate.netfrontiersin.org

Random mutagenesis has been successfully used to enhance the production of various antibiotics in Streptomyces. For instance, mutagenesis of Streptomyces rimosus using gamma irradiation led to mutants with improved production of paromomycin. researchgate.net Similarly, a combination of UV and plasma mutagenesis resulted in a high-yield strain of Streptomyces tsukubaensis for tacrolimus (B1663567) production. nih.gov

Site-directed mutagenesis allows for precise changes to be made to specific genes. researchgate.net This can be used to alter the substrate specificity of enzymes within the this compound BGC, potentially leading to the incorporation of different building blocks and the creation of novel this compound analogs. Studies on the rpsL gene, which encodes the ribosomal protein S12, have shown that specific mutations can lead to the overproduction of antibiotics in Streptomyces. researchgate.net

Table 2: Genetic Manipulation Techniques for Strain Improvement

| Technique | Description | Potential Application for this compound | References |

|---|

| Gene Knockout (e.g., CRISPR/Cas9, Suicide Plasmids) | Inactivation or deletion of a specific gene. | - Eliminate competing biosynthetic pathways.

By combining these genetic engineering and synthetic biology approaches, it is feasible to develop robust and efficient systems for the overproduction of this compound and for the generation of a diverse library of related compounds for further pharmacological evaluation.

Molecular Mechanism of Action of the Chemical Compound Akrobomycin

Akrobomycin's Interaction with Deoxyribonucleic Acid (DNA)

DNA Intercalation as a Primary Mechanism of Action

As an anthracycline, the primary proposed mechanism of action for this compound is its ability to intercalate into the DNA double helix. This process involves the insertion of the planar anthracycline ring structure between the base pairs of the DNA. This intercalation is thought to cause a local unwinding and distortion of the DNA structure, which can interfere with the binding of proteins essential for DNA replication and transcription.

Impact on DNA Replication and Transcription Processes

The physical blockage and structural changes to DNA caused by intercalation are expected to have a profound impact on cellular processes. By interfering with the progression of DNA and RNA polymerases along the DNA template, this compound would likely inhibit both DNA replication and transcription. This disruption of nucleic acid synthesis is a hallmark of the antitumor activity of many anthracycline antibiotics.

Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation by this compound

One-Electron Reduction to Semiquinone Radicals

A second key mechanistic feature of anthracyclines is their ability to undergo redox cycling. The quinone moiety within the this compound structure is likely susceptible to enzymatic reduction, particularly by enzymes such as NADPH-cytochrome P450 reductase. This one-electron reduction would form a semiquinone radical.

Induction of Oxidative Stress in Biological Systems

Once formed, the semiquinone radical can react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical (O₂⁻). This process can initiate a cascade of reactions that generate other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The accumulation of these ROS can lead to a state of oxidative stress within the cell.

Cellular Responses to this compound-Mediated DNA Damage and Oxidative Stress

The dual assault of DNA damage and oxidative stress would be expected to trigger a complex array of cellular responses. Cells possess intricate signaling pathways to detect and respond to such damage. These responses could include the activation of cell cycle checkpoints, which would halt cell division to allow for DNA repair. If the damage is too severe to be repaired, the cell would likely initiate programmed cell death, or apoptosis, to prevent the propagation of damaged genetic material.

Perturbation of Cell Cycle Progression

There is no specific data available in the scientific literature detailing how this compound perturbs cell cycle progression. While it is plausible to hypothesize that, as an anthracycline, this compound would likely induce cell cycle arrest, potentially at the G1 or G2/M phases, there are no empirical studies to substantiate this for this particular compound. Research on other anthracyclines has demonstrated their ability to interfere with the cell cycle, but these findings cannot be directly and accurately attributed to this compound without specific experimental evidence.

Induction of Programmed Cell Death (Apoptosis)

Similarly, the pathways through which this compound may induce apoptosis are not documented. The apoptotic mechanisms of other anthracyclines are known to be complex, often involving the activation of intrinsic and extrinsic pathways, the release of cytochrome c from mitochondria, and the activation of a cascade of caspases. aging-us.com Whether this compound triggers a similar cascade, and the specific molecular players involved, remains a subject for future investigation. Without dedicated research, any description of its apoptotic induction mechanism would be purely speculative and fall outside the bounds of established scientific knowledge.

Preclinical Biological Activities of the Chemical Compound Akrobomycin

In Vitro Cytotoxicity Studies against Cultured Cell Lines

Information regarding the in vitro cytotoxicity of Akrobomycin against various cancer cell lines is not available in the public domain. To evaluate the efficacy of a compound like this compound, researchers typically determine the half-maximal inhibitory concentration (IC50). This value indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell proliferation. ijcmas.com Such studies often involve a panel of cancer cell lines to assess the breadth and selectivity of the compound's cytotoxic effects.

Evaluation of this compound's Efficacy in Various Cell Models

Specific data on the efficacy of this compound in various cell models, including IC50 values for different cancer cell lines, are not documented in the available literature. Standard research in this area would typically present data in a tabular format, listing the cell lines tested and the corresponding IC50 values for this compound.

Comparative Analysis of this compound Cytotoxicity with Related Anthracyclines

A comparative analysis of this compound's cytotoxicity with other well-known anthracyclines, such as Doxorubicin (B1662922) or Daunorubicin (B1662515), cannot be conducted without specific data on this compound. Such an analysis would be crucial to understanding its relative potency and potential for further development.

Preclinical Antimicrobial Spectrum of this compound

The term "antimicrobial spectrum" refers to the range of microorganisms that an antibiotic can inhibit or kill. wikipedia.org While the initial publication on this compound mentions "Microbial Sensitivity Tests," the specific results of these tests are not provided in the available abstract. nih.gov

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

Detailed data on the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria are not available. The standard method for determining antibacterial activity is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. bmglabtech.comnih.gov Without access to studies that have performed these tests with this compound, its antibacterial spectrum remains undefined.

Antifungal Activities against Fungal Pathogens

Similarly, there is no publicly available information on the antifungal properties of this compound against various fungal pathogens. Such an investigation would also involve determining the MIC of this compound against a panel of relevant fungal species.

In Vitro Mechanistic Investigations of this compound's Biological Effects

The mechanism of action for anthracyclines typically involves the intercalation of the molecule into DNA, which in turn inhibits DNA and RNA synthesis, and the inhibition of the enzyme topoisomerase II, leading to the blockage of cell division. youtube.com Additionally, they are known to generate reactive oxygen species. However, specific in vitro mechanistic studies confirming these or other biological effects for this compound have not been found in the searched literature.

In Vivo Proof-of-Concept Studies in Preclinical Animal Models

Comprehensive searches of available scientific literature and databases have revealed a significant lack of published in vivo proof-of-concept studies for the chemical compound this compound. Despite its identification as a new anthracycline antibiotic in 1984, there is a notable absence of publicly accessible data regarding its evaluation in preclinical animal models. nih.gov This scarcity of information prevents a detailed analysis of its efficacy, pharmacokinetics, and pharmacodynamics in a preclinical setting.

Preclinical Efficacy in Relevant Disease Models

There is no available data from preclinical animal models to support the efficacy of this compound in any disease state. Typically, for a compound classified as an anthracycline antibiotic, one would expect to find studies evaluating its antitumor or antimicrobial activity in rodent models. mdpi.comyoutube.com Such studies are crucial for establishing a compound's potential therapeutic utility before it can be considered for further development. The absence of such research for this compound means that its in vivo efficacy remains unproven.

Pharmacodynamic and Pharmacokinetic Considerations in Preclinical Settings

Similarly, there is a complete lack of published research on the pharmacodynamic and pharmacokinetic properties of this compound in any preclinical animal model. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which in turn informs dosing regimens and potential toxicity. biotechfarm.co.il Pharmacodynamic studies would provide insight into the mechanism of action and the relationship between drug concentration and its effect in a living organism. Without this fundamental data, a critical understanding of how this compound behaves in vivo is missing.

Due to the absence of specific in vivo data for this compound, the following tables, which would typically present such findings, remain empty.

Preclinical Efficacy of this compound in Animal Models

| Disease Model | Animal Species | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

Pharmacokinetic Parameters of this compound in Preclinical Models

| Animal Species | Key Pharmacokinetic Parameters (e.g., Cmax, Tmax, AUC, Half-life) |

| Data Not Available | Data Not Available |

Synthetic Methodologies and Analog Development for Akrobomycin

Laboratory-Based Total Synthesis Approaches for the Akrobomycin Core Structure

A thorough search of chemical and biomedical databases yields no specific reports on the total synthesis of the this compound core structure. While the broader class of anthracyclines has been the subject of extensive synthetic efforts, leading to the development of various methodologies for constructing their characteristic tetracyclic framework, these have not been explicitly applied to or reported for this compound. researchgate.netingentaconnect.com The total synthesis of anthracyclones is a complex undertaking, often involving numerous steps and stereochemical challenges. General strategies frequently employ reactions such as Friedel-Crafts acylations, Diels-Alder cycloadditions, and various cyclization methods to build the fused ring system. ineosopen.orgtandfonline.com However, without specific literature, any discussion of a synthetic route for this compound would be purely speculative.

Semisynthetic Strategies for this compound Modification

Similarly, there is a lack of published studies detailing semisynthetic strategies specifically for the modification of this compound. Semisynthesis is a common approach for diversifying natural products, often starting from the isolated compound to create derivatives with potentially improved properties. nih.gov For other anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922), extensive semisynthetic work has been performed to enhance efficacy and reduce toxicity. magtechjournal.comnih.gov These modifications often target the daunosamine (B1196630) sugar moiety or the aglycone side chain. ineosopen.org In the absence of dedicated research on this compound, it is unknown if similar strategies would be viable or have been attempted.

Development of Novel this compound Analogs with Modified Biological Profiles (Preclinical Focus)

Consistent with the lack of synthetic and derivatization studies, there are no reports on the development and preclinical evaluation of novel this compound analogs. The development of new analogs is a critical step in the drug discovery process, aiming to create compounds with improved therapeutic indices, such as enhanced antitumor activity and reduced side effects. nih.govspandidos-publications.comnih.gov The process involves designing and synthesizing new molecules based on the structure of the parent compound and then testing them in preclinical models. spandidos-publications.com The absence of such reports for this compound suggests that it may not have been pursued as a lead compound for further development, possibly due to its initial biological activity profile compared to other well-established anthracyclines.

Advanced Organic Synthesis Methodologies Applied to this compound and its Analogs

Given the lack of any published synthesis of this compound, it follows that no advanced organic synthesis methodologies have been specifically applied to this compound or its analogs. The field of organic synthesis is continually evolving, with new methods offering greater efficiency, selectivity, and access to complex molecular architectures. acs.org Modern techniques such as catalytic asymmetric synthesis, C-H activation, and flow chemistry are now routinely applied to the synthesis of complex natural products. acs.org Furthermore, advances in glycosylation methods are particularly relevant to the synthesis of anthracyclines. nih.govnih.gov While these advanced methods hold great promise for the potential future synthesis of this compound and its analogs, their application in this specific context remains to be documented.

Conclusion

Summary of Key Academic Contributions in Akrobomycin Research

The primary academic contribution to this compound research remains its initial discovery and characterization by Imamura and colleagues in 1984. nih.gov This foundational work identified this compound as an anthracycline with notable antimicrobial and antitumor activities. Subsequent research has been sparse, with much of the current understanding of this compound being inferred from the well-established principles of anthracycline chemistry and biology.

Key academic contributions to the anthracycline class as a whole have provided a robust framework for understanding this compound's putative properties. These contributions include:

Elucidation of the Biosynthetic Pathway: Research has detailed the Type II Polyketide Synthase (PKS) pathway responsible for creating the tetracyclic aglycone core common to all anthracyclines. nih.govresearchgate.net This knowledge allows for a hypothetical construction of this compound's own biosynthetic origins.

Mechanism of Action Studies: The primary mechanisms of action for anthracyclines, namely DNA intercalation and the poisoning of topoisomerase II, have been extensively documented. wikipedia.orgnih.govnumberanalytics.com It is widely accepted that this compound exerts its cytotoxic effects through these same pathways.

Structure-Activity Relationship (SAR) Analyses: Comprehensive SAR studies on a multitude of anthracycline analogs have established the critical roles of the daunosamine (B1196630) sugar, the C-13 side chain, and various substitutions on the anthraquinone (B42736) core in determining biological activity and toxicity. nih.govhilarispublisher.com These general principles are applicable to understanding the potential of this compound and its derivatives.

Outlook for Future Preclinical Research and Potential for this compound-Derived Compounds

The future of this compound research is contingent on a renewed interest in exploring its unique structural features. While it shares the fundamental anthracycline scaffold, the specific substitutions on its aglycone may offer a different therapeutic window compared to existing drugs.

Future preclinical research should focus on several key areas:

Total Synthesis and Analog Production: The development of a total synthesis for this compound would be a significant milestone, enabling the production of sufficient quantities for thorough biological evaluation. nih.gov More importantly, it would open the door to the creation of novel analogs with modified properties.

In-depth Biological Profiling: A comprehensive assessment of this compound's in vitro and in vivo activity is necessary. This includes determining its potency against a wide panel of cancer cell lines and its spectrum of antimicrobial activity. nih.govresearchgate.netfrontiersin.org Such studies would clarify its potential as a therapeutic agent. nih.gov

Comparative Toxicity Studies: A critical aspect of anthracycline research is mitigating cardiotoxicity. ahajournals.orgoup.com Preclinical studies comparing the cardiotoxic profile of this compound to that of doxorubicin (B1662922) and other clinically used anthracyclines would be highly valuable.

The potential for this compound-derived compounds lies in the possibility of creating agents with an improved therapeutic index. By leveraging the knowledge of anthracycline SAR, medicinal chemists could design this compound analogs with enhanced tumor selectivity, reduced cardiotoxicity, or the ability to overcome multidrug resistance. The exploration of this lesser-known anthracycline could yet yield a new generation of valuable chemotherapeutic agents.

Q & A

Q. What experimental methodologies are recommended for assessing Akrobomycin’s bioactivity against multidrug-resistant pathogens?

To evaluate this compound’s efficacy, researchers should adopt minimum inhibitory concentration (MIC) assays combined with time-kill kinetic studies to quantify bacterial growth inhibition. For gram-negative pathogens, use standardized broth microdilution methods (CLSI guidelines) with adjustments for drug solubility . Include controls for solvent effects (e.g., DMSO) and validate results via chequerboard assays to detect synergies with existing antibiotics (e.g., β-lactams) .

Q. How can structural-activity relationship (SAR) studies optimize this compound’s derivatives?

SAR analysis requires iterative synthesis of analogs with modifications to the macrolide core (e.g., hydroxylation, glycosylation). Employ molecular docking to predict binding affinity to bacterial ribosomes and validate via cryo-EM to confirm target engagement . Pair computational models with in vitro cytotoxicity screening (e.g., HepG2 cells) to prioritize candidates with reduced off-target effects .

Q. What criteria define robust in vivo models for this compound’s toxicity profiling?

Use murine models (e.g., BALB/c mice) with subcutaneous or intravenous administration to mimic human pharmacokinetics. Monitor organ-specific toxicity via histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine). Include a recovery phase to assess reversibility of adverse effects .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across bacterial species?

Discrepancies may arise from species-specific efflux pumps or ribosomal mutations. Conduct transcriptomic profiling (RNA-seq) of treated bacteria to identify differentially expressed genes (e.g., mexAB-oprM in P. aeruginosa). Validate via ribosome profiling to confirm ribosomal binding sites and correlate with resistance phenotypes . For unresolved contradictions, perform meta-analyses of existing datasets with stratification by bacterial phylogeny .

Q. What experimental designs mitigate confounding variables in this compound’s pharmacokinetic studies?

Use crossover designs in animal models to control for inter-individual variability. Employ LC-MS/MS for plasma concentration monitoring, ensuring calibration against deuterated internal standards. Account for protein binding via ultrafiltration and validate tissue penetration using microdialysis in target organs (e.g., lungs) .

Q. How can researchers identify novel resistance mechanisms to this compound in clinical isolates?

Apply whole-genome sequencing (WGS) of resistant isolates paired with CRISPR-Cas9 knockouts to confirm candidate genes (e.g., ribosomal mutations, efflux regulators). Use adaptive laboratory evolution (ALE) under sub-MIC this compound exposure to simulate resistance development in vitro .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in this compound trials?

For non-linear responses, use mixed-effects models with random slopes for inter-study variability. Apply Bayesian hierarchical models to pool data from small-sample preclinical studies, incorporating priors from analogous antibiotics .

Q. How should researchers validate this compound’s off-target effects in eukaryotic cells?

Perform high-content screening (HCS) with fluorescent probes for mitochondrial membrane potential (ΔΨm) and ROS production. Combine with phosphoproteomics to map kinase signaling perturbations. Use CRISPR-Cas12a screens to identify genetic vulnerabilities linked to cytotoxicity .

Data Presentation and Reproducibility

Q. Table 1. Key Parameters for Reporting this compound Bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.